molecular formula C4H10NNaO3S B3274108 Sodium 2-amino-2-methylpropane-1-sulfonate CAS No. 60155-08-0

Sodium 2-amino-2-methylpropane-1-sulfonate

Cat. No.: B3274108
CAS No.: 60155-08-0
M. Wt: 175.18 g/mol
InChI Key: MJZOQHGMKJWNGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-amino-2-methylpropane-1-sulfonate is a chemical compound with the molecular formula C4H10NNaO3S and a molecular weight of 175.18 g/mol . It is commonly used in various research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-2-methylpropane-1-sulfonate typically involves the reaction of 2-amino-2-methylpropane-1-sulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-amino-2-methylpropane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-amino-2-methylpropane-1-sulfonate involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

  • Sodium 2-acrylamido-2-methyl-1-propanesulfonate
  • Sodium 4-vinylbenzenesulfonate
  • Sodium methanesulfonate

Comparison: Sodium 2-amino-2-methylpropane-1-sulfonate is unique due to its specific structural features, such as the presence of both an amino group and a sulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its stability and solubility in water make it a versatile reagent in various applications .

Properties

IUPAC Name

sodium;2-amino-2-methylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.Na/c1-4(2,5)3-9(6,7)8;/h3,5H2,1-2H3,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZOQHGMKJWNGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 2
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 3
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 4
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 5
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 6
Sodium 2-amino-2-methylpropane-1-sulfonate

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